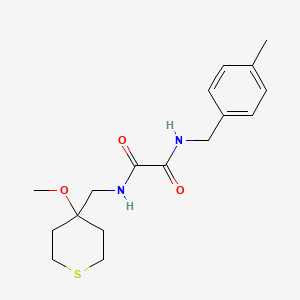

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

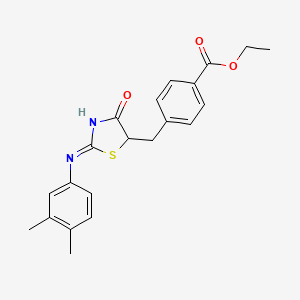

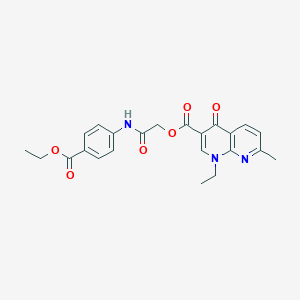

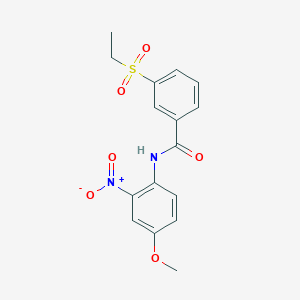

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiopyran ring, the oxalamide group, and the methoxy and methylbenzyl substituents. These groups would likely influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the polar amide group might increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación

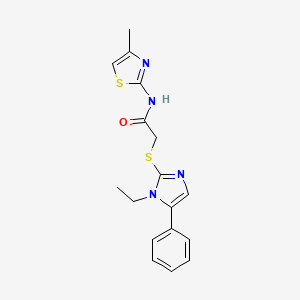

Photodynamic Therapy Applications

The research into compounds with complex chemical structures, similar to N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide, often leads to discoveries beneficial for therapeutic applications. An example of such application can be seen in the study by Pişkin, Canpolat, and Öztürk (2020), where new zinc phthalocyanine compounds, substituted with novel benzenesulfonamide derivative groups containing schiff base, were synthesized and characterized. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially remarkable Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

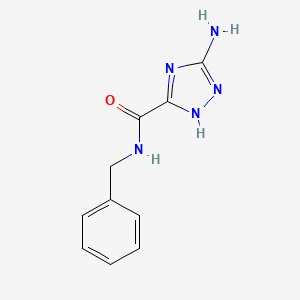

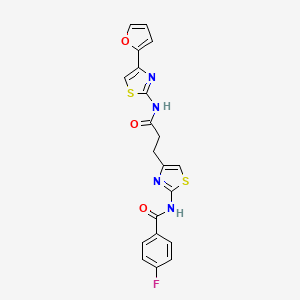

Antimicrobial and Antiproliferative Properties

The antimicrobial and antiproliferative properties of compounds derived from or related to the structure of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide have been a subject of research as well. Cukurovalı, Yilmaz, Özmen, and Ahmedzade (2002) have prepared Schiff base ligands containing cyclobutane and thiazole rings and their mononuclear complexes with metals like CoII, CuII, NiII, and ZnII. These compounds exhibited antimicrobial activities against several microorganisms, highlighting their potential in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Optical Limiting Materials

In the field of materials science, the structural intricacies of compounds similar to N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide contribute to the development of optical limiting materials. Shivashankar, Anantapadmanabha, and Adhikari (2013) synthesized new donor-acceptor type conjugated polymers incorporating 1,3,4-oxadiazole moiety and thiophene unit with various side groups. These polymers demonstrated good optical limiting behavior due to effective three-photon absorption, indicating their potential use in protecting eyes and optical sensors from damage caused by intense light exposure (Shivashankar, Anantapadmanabha, & Adhikari, 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N'-[(4-methoxythian-4-yl)methyl]-N-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-13-3-5-14(6-4-13)11-18-15(20)16(21)19-12-17(22-2)7-9-23-10-8-17/h3-6H,7-12H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDNZKKTROTABQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2(CCSCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]quinoxaline-6-carboxamide](/img/structure/B2982536.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982539.png)

![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2982553.png)

![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2982555.png)

![6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2982556.png)